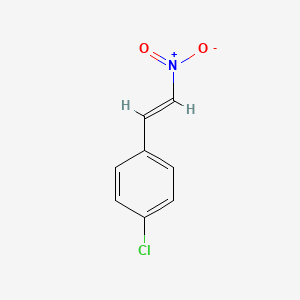

1-(4-Chlorophenyl)-2-nitroethene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2547. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-chloro-4-[(E)-2-nitroethenyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO2/c9-8-3-1-7(2-4-8)5-6-10(11)12/h1-6H/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLJATYFHELDGEA-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=C[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30879307 | |

| Record name | 4-CHLORO B-NITROSTYRENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30879307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

706-07-0, 5153-70-8 | |

| Record name | Styrene, p-chloro-beta-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000706070 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 706-07-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2547 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-CHLORO B-NITROSTYRENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30879307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-4-Chloro-β-nitrostyrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5153-70-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(4-Chlorophenyl)-2-nitroethene

Abstract

1-(4-Chlorophenyl)-2-nitroethene, also known as 4-chloro-β-nitrostyrene, is a valuable and versatile synthetic intermediate in organic chemistry.[1] Its structure, featuring a para-chlorinated phenyl ring conjugated with a nitroethene group, provides a unique combination of reactivity that makes it a crucial precursor for synthesizing more complex organic molecules.[1] The electron-withdrawing nature of the nitro group activates the carbon-carbon double bond, rendering it susceptible to nucleophilic attack, a key feature exploited in various synthetic strategies to construct new carbon-carbon and carbon-heteroatom bonds.[1] This guide provides a detailed overview of the primary synthetic methods for this compound, focusing on the Henry (Nitroaldol) Reaction and the Knoevenagel Condensation, complete with detailed experimental protocols and quantitative data.

Core Synthesis Methodologies

The synthesis of this compound is predominantly achieved through condensation reactions that form a new carbon-carbon double bond between an aldehyde (4-chlorobenzaldehyde) and a nitroalkane (nitromethane).[1] The most prominent and efficient of these methods are the Henry Reaction and the Knoevenagel Condensation.

Henry (Nitroaldol) Reaction

The Henry reaction is a classic base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound.[2][3] Discovered by Louis Henry in 1895, this reaction initially forms a β-nitro alcohol, which can then be dehydrated to yield the corresponding nitroalkene.[2] For the synthesis of this compound, the reaction often proceeds directly to the nitroalkene product if elimination of water is favored.[3]

The reaction begins with the deprotonation of nitromethane by a base to form a resonance-stabilized nitronate anion.[4] This nucleophilic anion then attacks the electrophilic carbonyl carbon of 4-chlorobenzaldehyde. The resulting β-nitro alkoxide is protonated to give the β-nitro alcohol intermediate, which subsequently undergoes dehydration to yield the final product.[2][4] All steps in the Henry reaction are reversible.[2]

Caption: The Henry Reaction pathway for the synthesis of this compound.

This protocol describes a general procedure for the base-catalyzed condensation of 4-chlorobenzaldehyde with nitromethane.

Materials and Reagents:

-

4-Chlorobenzaldehyde

-

Nitromethane

-

Ammonium acetate (or other suitable base like piperidine or an amine)

-

Glacial acetic acid

-

Methanol or Ethanol

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chlorobenzaldehyde (1 equivalent) in a minimal amount of methanol or ethanol.

-

Reagent Addition: To this solution, add nitromethane (1.1 to 1.5 equivalents) followed by the base catalyst, such as ammonium acetate (0.5 equivalents).

-

Reaction: Heat the mixture to reflux (typically 60-80 °C) and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. The product often precipitates from the solution upon cooling. If not, the mixture can be poured into ice-cold water to induce precipitation.

-

Isolation and Purification: Collect the crude solid product by vacuum filtration. Wash the solid with cold water and then a small amount of cold ethanol to remove impurities. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or isopropanol to yield yellow crystals.

Quantitative Data:

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Ammonium Acetate | Acetic Acid | 100-110 | 2 | ~85 | General Method |

| Piperidine | Ethanol | Reflux | 3 | >80 | General Method |

| Chiral Ligand-Cu(OAc)₂ | Ethanol | 25 | 24-48 | 66-99 | [5] |

Note: Yields are highly dependent on specific reaction conditions and purification methods.

Knoevenagel Condensation

The Knoevenagel condensation is a modification of the aldol condensation where a carbonyl group reacts with an active hydrogen compound in the presence of a weak base catalyst, typically an amine like piperidine.[6] The reaction involves a nucleophilic addition followed by a dehydration step, resulting in an α,β-unsaturated product.[6] For the synthesis of this compound, nitromethane serves as the active hydrogen compound due to the electron-withdrawing nitro group which acidifies the α-protons.[6]

The mechanism is very similar to the Henry reaction, initiated by the deprotonation of nitromethane by the basic catalyst to form a carbanion, which then attacks the carbonyl carbon of 4-chlorobenzaldehyde.[7] The resulting intermediate undergoes dehydration to yield the final product.[6][7]

This protocol outlines a procedure using piperidine as a catalyst, a common choice for Knoevenagel condensations.

Materials and Reagents:

-

4-Chlorobenzaldehyde (10 mmol)

-

Nitromethane (11 mmol)

-

Piperidine (catalytic amount, e.g., 2-3 drops)

-

Ethanol (20 mL)

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 4-chlorobenzaldehyde (1 equivalent) in ethanol.

-

Reagent Addition: Add nitromethane (1.1 equivalents) to the solution, followed by a catalytic amount of piperidine.[8]

-

Reaction: Reflux the reaction mixture for 2-3 hours, monitoring the progress by TLC.[8]

-

Work-up: Upon completion, cool the reaction mixture to room temperature. The product will typically precipitate out of the solution.[8]

-

Isolation and Purification: Collect the solid product by filtration. Wash the collected solid with cold water and then with a small amount of cold ethanol. Recrystallize the crude product from ethanol to obtain pure this compound.

Quantitative Data:

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Piperidine | Ethanol | Reflux | 2 | ~90 | [8] |

| Diethylamine | Neat (Microwave) | MW (100W) | 1-15 min | High | [9] |

| Imidazole | Solvent-free | Room Temp | < 10 min | 95 | [10] |

General Experimental Workflow

The overall process for synthesizing and purifying this compound follows a standard sequence in synthetic organic chemistry, from reaction setup to final product characterization.

Caption: A generalized workflow for the synthesis and purification of the target compound.

Product Characterization Data

The final product, this compound, is typically a yellow crystalline solid.

Table of Physicochemical and Spectroscopic Data:

| Property | Value |

| CAS Number | 706-07-0 |

| Molecular Formula | C₈H₆ClNO₂ |

| Molecular Weight | 183.59 g/mol |

| Appearance | Yellow Solid |

| Melting Point | 107-110 °C |

| ¹H NMR (CDCl₃, δ/ppm) | 7.40-7.55 (m, 4H, Ar-H), 7.60 (d, 1H, Ar-CH=), 8.05 (d, 1H, =CH-NO₂) |

| ¹³C NMR (CDCl₃, δ/ppm) | 129.8, 130.5, 131.2, 137.5, 138.0, 140.2 |

| IR (KBr, ν/cm⁻¹) | ~1630 (C=C), ~1510 (NO₂, asym), ~1340 (NO₂, sym) |

Note: Spectroscopic data are approximate and can vary slightly based on the solvent and instrument used.

Conclusion

The synthesis of this compound is efficiently achieved through well-established condensation methodologies, primarily the Henry reaction and Knoevenagel condensation. These methods offer high yields and operational simplicity, utilizing readily available starting materials like 4-chlorobenzaldehyde and nitromethane. By selecting the appropriate catalyst and reaction conditions, researchers can reliably produce this key synthetic intermediate, which serves as a gateway to a wide array of more complex and potentially biologically active molecules. The protocols and data presented in this guide offer a comprehensive resource for professionals engaged in organic synthesis and drug development.

References

- 1. This compound | 706-07-0 | Benchchem [benchchem.com]

- 2. Henry reaction - Wikipedia [en.wikipedia.org]

- 3. Henry Reaction [organic-chemistry.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. mdpi.com [mdpi.com]

- 6. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Physicochemical Properties of 1-(4-Chlorophenyl)-2-nitroethene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Chlorophenyl)-2-nitroethene, also known as trans-4-chloro-β-nitrostyrene, is a nitroalkene derivative with significant potential in organic synthesis and medicinal chemistry. Its chemical structure, featuring a chlorophenyl ring conjugated with a nitroethene group, imparts unique reactivity that makes it a valuable precursor for the synthesis of a diverse range of more complex molecules. The electron-withdrawing nature of the nitro group activates the carbon-carbon double bond, rendering it susceptible to nucleophilic attack, a key characteristic exploited in various synthetic strategies, including Michael additions. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and an exploration of its potential biological signaling pathway interactions.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below, providing a quick reference for researchers.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₆ClNO₂ | [1][2][] |

| Molecular Weight | 183.59 g/mol | [1][2][] |

| Appearance | Yellow to green powder or crystals | [] |

| Melting Point | 112-116 °C | [1][] |

| Boiling Point | 299 °C at 760 mmHg | [] |

| Density | 1.324 g/cm³ | [] |

| InChI Key | GLJATYFHELDGEA-AATRIKPKSA-N | [1] |

| SMILES | C1=CC(=CC=C1C=C--INVALID-LINK--[O-])Cl | [] |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Knoevenagel condensation of 4-chlorobenzaldehyde with nitroethane.[4][5][6] This reaction involves the base-catalyzed condensation of an aldehyde with a compound containing an active methylene group, followed by dehydration to yield the α,β-unsaturated product.

Experimental Protocol: Knoevenagel Condensation

Materials:

-

4-chlorobenzaldehyde

-

Nitroethane

-

Ammonium acetate

-

Glacial acetic acid

-

Ethanol

-

Toluene

-

Standard laboratory glassware (round-bottom flask, condenser, Dean-Stark trap)

-

Magnetic stirrer and heat source

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark trap, dissolve 4-chlorobenzaldehyde (1 equivalent) in toluene.

-

Add nitroethane (1.1 equivalents) to the solution.

-

Add a catalytic amount of ammonium acetate (e.g., 0.15 equivalents) and a small amount of glacial acetic acid.[5]

-

Heat the reaction mixture to reflux with vigorous stirring. Water formed during the reaction will be collected in the Dean-Stark trap.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.

-

Once the reaction is complete, cool the mixture to room temperature.

-

The product will precipitate out of the solution. Collect the solid by filtration.

-

Wash the solid with cold ethanol to remove any unreacted starting materials and catalyst.

-

Dry the product under vacuum to obtain pure this compound.

Spectral Characterization

Spectroscopic techniques are essential for the structural elucidation and purity assessment of this compound.

¹H and ¹³C NMR Spectroscopy

Predicted ¹H NMR Spectral Data (in CDCl₃):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.4-7.6 | d | 2H | Ar-H (ortho to Cl) |

| ~7.3-7.5 | d | 2H | Ar-H (meta to Cl) |

| ~7.9-8.1 | d | 1H | =CH-NO₂ |

| ~7.5-7.7 | d | 1H | Ar-CH= |

Predicted ¹³C NMR Spectral Data (in CDCl₃):

| Chemical Shift (ppm) | Assignment |

| ~129-131 | Ar-C (ortho to Cl) |

| ~129-130 | Ar-C (meta to Cl) |

| ~136-138 | Ar-C-Cl |

| ~130-132 | Ar-C (ipso) |

| ~138-140 | Ar-CH= |

| ~145-147 | =CH-NO₂ |

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups.[10][11]

Expected FTIR Spectral Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~1640-1620 | Medium | C=C stretch (alkene) |

| ~1600, 1490 | Medium | Aromatic C=C stretch |

| ~1520-1500 | Strong | Asymmetric NO₂ stretch |

| ~1350-1330 | Strong | Symmetric NO₂ stretch |

| ~970 | Strong | C-H bend (trans-alkene) |

| ~830 | Strong | C-H out-of-plane bend (p-disubstituted benzene) |

| ~1090 | Medium | C-Cl stretch |

Solubility Profile

Based on its chemical structure, this compound is expected to be sparingly soluble in water but soluble in a range of common organic solvents.

| Solvent | Predicted Solubility |

| Methanol | Soluble |

| Ethanol | Soluble |

| Acetone | Soluble |

| Dichloromethane | Soluble |

| Dimethyl Sulfoxide (DMSO) | Soluble |

| Toluene | Soluble |

| Hexane | Sparingly Soluble |

Biological Activity and Signaling Pathways

Nitroalkenes, including this compound, are known to be biologically active, primarily due to their electrophilic nature which makes them potent Michael acceptors.[12][13] This reactivity allows them to form covalent adducts with nucleophilic residues, such as cysteine thiols, in proteins.

Mechanism of Action: Michael Addition

The electron-withdrawing nitro group polarizes the carbon-carbon double bond, making the β-carbon electrophilic and susceptible to nucleophilic attack by biological thiols, such as those in glutathione or cysteine residues of proteins. This covalent modification can alter the function of target proteins and disrupt cellular signaling pathways.[12]

Inhibition of the NF-κB Signaling Pathway

A key signaling pathway that can be modulated by nitroalkenes is the Nuclear Factor-kappa B (NF-κB) pathway, a critical regulator of inflammation, immunity, and cell survival.[14][15][16] Electrophilic nitroalkenes have been shown to inhibit NF-κB activation.[14] This inhibition can occur through the covalent modification of key proteins in the NF-κB signaling cascade, such as components of the IκB kinase (IKK) complex or the p65 subunit of NF-κB itself, preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory genes.

Conclusion

This compound is a versatile synthetic intermediate with a well-defined set of physicochemical properties. Its synthesis via the Knoevenagel condensation is a robust and scalable method. The electrophilic nature of its nitroalkene moiety makes it a potent Michael acceptor, capable of covalently modifying biological nucleophiles. This reactivity underlies its potential to modulate cellular signaling pathways, such as the pro-inflammatory NF-κB pathway. Further investigation into the specific protein targets and downstream cellular effects of this compound will be crucial for elucidating its full therapeutic potential in drug discovery and development. This technical guide provides a solid foundation for researchers and scientists to build upon in their exploration of this promising compound.

References

- 1. trans-4-Chloro-b-nitrostyrene 97 706-07-0 [sigmaaldrich.com]

- 2. scbt.com [scbt.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. hmdb.ca [hmdb.ca]

- 10. azooptics.com [azooptics.com]

- 11. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]

- 12. Michael acceptor molecules in natural products and their mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Electrophilic fatty acid nitroalkenes regulate Nrf2 and NF-κB signaling:A medicinal chemistry investigation of structure-function relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Nitroalkene inhibition of pro-inflammatory macrophage effector function via modulation of signaling metabolite levels - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1-(4-Chlorophenyl)-2-nitroethene (CAS 706-07-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(4-Chlorophenyl)-2-nitroethene, a versatile synthetic intermediate with significant potential in organic synthesis and medicinal chemistry. This document details its physicochemical properties, synthesis protocols, and known biological activities, offering a valuable resource for professionals in drug discovery and development.

Physicochemical Properties

This compound, also known as trans-4-chloro-β-nitrostyrene, is a solid, light yellow to yellow compound. Its key physicochemical properties are summarized in the table below, providing essential data for experimental design and chemical handling.

| Property | Value | Reference(s) |

| CAS Number | 706-07-0 | N/A |

| Molecular Formula | C₈H₆ClNO₂ | N/A |

| Molecular Weight | 183.59 g/mol | N/A |

| Melting Point | 112-116 °C | N/A |

| Boiling Point | 299.0 ± 15.0 °C (Predicted) | N/A |

| Density | 1.324 ± 0.06 g/cm³ (Predicted) | N/A |

| Appearance | Light yellow to yellow solid | N/A |

| Storage Temperature | Room Temperature, Sealed in Dry Conditions | N/A |

Synthesis of this compound

The primary route for the synthesis of this compound is through a Henry-Knoevenagel condensation reaction. This method involves the reaction of 4-chlorobenzaldehyde with a nitroalkane, typically nitromethane, in the presence of a basic catalyst.

Experimental Protocol: Henry-Knoevenagel Condensation

Materials:

-

4-chlorobenzaldehyde

-

Nitromethane

-

Ammonium acetate (or another weak base catalyst like an amine)

-

Glacial acetic acid

-

Methanol or Ethanol (for recrystallization)

Procedure:

-

A mixture of 4-chlorobenzaldehyde and a slight excess of nitromethane is prepared in a suitable solvent, such as glacial acetic acid.

-

A catalytic amount of ammonium acetate is added to the mixture.

-

The reaction mixture is heated to reflux for several hours, with the progress of the reaction monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, which typically induces the precipitation of the crude product.

-

The crude product is collected by filtration and washed with cold water.

-

The collected solid is then purified by recrystallization from a suitable solvent, such as methanol or ethanol, to yield the pure this compound as a crystalline solid.

Synthesis Workflow Diagram

Biological Activity and Mechanism of Action

Nitro compounds are recognized for a broad spectrum of biological activities, including antineoplastic, antibiotic, and antiparasitic effects.[1] The bioactivity of these molecules is often attributed to the nitro group (NO₂), which can trigger redox reactions within cells, leading to cytotoxicity.[1]

The β-nitrostyrene scaffold, to which this compound belongs, is a known pharmacophore. The electron-withdrawing nature of the nitro group makes the β-carbon of the alkene electrophilic and susceptible to nucleophilic attack, a key feature in their biological mechanism. This reactivity allows them to act as Michael acceptors, readily reacting with biological nucleophiles such as cysteine residues in proteins.

While specific biological data for this compound is not extensively documented, related β-nitrostyrene derivatives have demonstrated significant antifungal and anticancer activities.[2][3] The proposed mechanisms often involve the induction of apoptosis through pathways that include the generation of reactive oxygen species (ROS) and disruption of cellular signaling.[2]

Proposed Mechanism of Action: Michael Addition

The primary mechanism by which β-nitrostyrenes are thought to exert their biological effects is through Michael addition. The electron-poor double bond readily reacts with biological nucleophiles, such as the thiol groups of cysteine residues in enzymes and other proteins. This covalent modification can lead to enzyme inhibition and disruption of cellular pathways.

Potential Therapeutic Applications and Future Directions

The structural features of this compound make it an attractive scaffold for the development of novel therapeutic agents. Its potential as an intermediate in the synthesis of more complex, biologically active molecules is significant. Future research should focus on the synthesis of a library of derivatives and their systematic evaluation for various biological activities.

Experimental Protocol: MTT Cytotoxicity Assay

To evaluate the potential anticancer activity of this compound, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be employed. This colorimetric assay measures the metabolic activity of cells and is widely used to assess cell viability and cytotoxicity.

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549, HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

DMSO (for dissolving the compound)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[4]

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in complete medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity.[5] Remove the old medium and add 100 µL of the medium containing various concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank control (medium only). Incubate for 24, 48, or 72 hours.[5]

-

MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[4]

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[5]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the log of the compound concentration to determine the IC₅₀ value.[5]

This technical guide serves as a foundational resource for researchers interested in the chemistry and potential applications of this compound. Further investigation into its biological activities and mechanism of action is warranted to fully elucidate its therapeutic potential.

References

- 1. The Diverse Biological Activity of Recently Synthesized Nitro Compounds [ouci.dntb.gov.ua]

- 2. researchgate.net [researchgate.net]

- 3. Antifungal and cancer cell growth inhibitory activities of 1-(3',4',5'-trimethoxyphenyl)-2-nitro-ethylene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

Spectroscopic and Synthetic Profile of 1-(4-Chlorophenyl)-2-nitroethene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data (NMR, IR, MS) and synthetic methodology for the compound 1-(4-Chlorophenyl)-2-nitroethene. This information is crucial for its identification, characterization, and utilization in further research and development, particularly in the synthesis of novel pharmaceutical agents and other fine chemicals.

Spectroscopic Data

The structural elucidation of this compound is accomplished through a combination of spectroscopic techniques. The expected data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. The expected chemical shifts for this compound are presented in the following tables.

Table 1: ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~7.9 - 8.1 | Doublet | ~13.5 | Vinyl H (β to NO₂) |

| ~7.5 - 7.7 | Doublet | ~13.5 | Vinyl H (α to NO₂) |

| ~7.4 - 7.5 | Multiplet | Aromatic H (ortho to Cl) | |

| ~7.3 - 7.4 | Multiplet | Aromatic H (meta to Cl) |

Table 2: ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~140 - 142 | Aromatic C (C-Cl) |

| ~138 - 140 | Vinyl C (β to NO₂) |

| ~135 - 137 | Vinyl C (α to NO₂) |

| ~130 - 132 | Aromatic C (ipso to vinyl) |

| ~129 - 130 | Aromatic C (ortho to Cl) |

| ~128 - 129 | Aromatic C (meta to Cl) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The characteristic vibrational frequencies for this compound are listed below.

Table 3: IR Spectral Data

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~1640 | C=C Stretch | Alkene |

| ~1520 | Asymmetric NO₂ Stretch | Nitro group |

| ~1350 | Symmetric NO₂ Stretch | Nitro group |

| ~830 | C-H Bend (out-of-plane) | para-substituted benzene |

| ~750 | C-Cl Stretch | Chloroalkane |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The expected molecular ion peak and major fragments for this compound are detailed below. The molecular formula is C₈H₆ClNO₂ with a molecular weight of approximately 183.59 g/mol .

Table 4: Mass Spectrometry Data

| m/z | Ion |

| 183/185 | [M]⁺ (Molecular ion) |

| 137/139 | [M - NO₂]⁺ |

| 111/113 | [C₆H₄Cl]⁺ |

| 102 | [M - Cl - NO₂]⁺ |

Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process: a Henry condensation (nitroaldol reaction) of 4-chlorobenzaldehyde with nitromethane to form the intermediate 1-(4-chlorophenyl)-2-nitroethanol, followed by dehydration of this alcohol to yield the final product.

Synthesis of this compound

Materials:

-

4-Chlorobenzaldehyde

-

Nitromethane

-

A base catalyst (e.g., sodium hydroxide, potassium hydroxide, or an amine like piperidine)

-

A dehydrating agent (e.g., acetic anhydride, sodium bisulfate, or concentrated sulfuric acid)

-

Solvents (e.g., methanol, ethanol, dichloromethane)

Procedure:

-

Henry Condensation: 4-Chlorobenzaldehyde is dissolved in a suitable solvent such as methanol. An equimolar amount of nitromethane is added, and the mixture is cooled in an ice bath. A catalytic amount of a base is added dropwise while maintaining the low temperature. The reaction is stirred for several hours to allow for the formation of 1-(4-chlorophenyl)-2-nitroethanol.

-

Work-up and Isolation of the Intermediate: The reaction mixture is acidified, and the product is extracted with an organic solvent like dichloromethane. The organic layer is washed, dried, and the solvent is evaporated to yield the crude nitro alcohol.

-

Dehydration: The crude 1-(4-chlorophenyl)-2-nitroethanol is treated with a dehydrating agent. For example, it can be refluxed with acetic anhydride.

-

Purification: The resulting this compound is purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product, which typically appears as an off-white to light yellow powder.

Spectroscopic Analysis

NMR Spectroscopy:

-

¹H and ¹³C NMR spectra are recorded on a 300 or 500 MHz spectrometer.

-

Samples are typically dissolved in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

-

Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

IR Spectroscopy:

-

IR spectra are recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

Samples can be analyzed as a KBr pellet or as a thin film.

-

Data is typically collected over a range of 4000-400 cm⁻¹.

Mass Spectrometry:

-

Mass spectra are obtained using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation.

-

Electron ionization (EI) is a common method for generating ions.

Workflow and Logical Relationships

The following diagram illustrates the workflow for the synthesis and characterization of this compound.

Caption: Workflow for the synthesis and characterization of this compound.

Determining the Solubility of 1-(4-Chlorophenyl)-2-nitroethene in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for determining the solubility of 1-(4-Chlorophenyl)-2-nitroethene in various organic solvents. Given the limited availability of specific quantitative solubility data for this compound in public literature, this document focuses on establishing robust experimental protocols. These methodologies are essential for researchers in drug development and chemical synthesis, where understanding solubility is critical for formulation, purification, and reaction optimization.

Introduction to this compound

This compound, a derivative of nitrostyrene, is a compound of interest in organic synthesis due to its reactive nature. The presence of the nitro group and the chlorine atom on the phenyl ring influences its physicochemical properties, including its solubility in different organic solvents. Accurate solubility data is a prerequisite for its effective use in synthetic and pharmaceutical applications.

Experimental Protocols for Solubility Determination

The solubility of a compound in a particular solvent is defined as the maximum amount of the solute that can dissolve in a given amount of the solvent at a specific temperature to form a saturated solution. The following are detailed experimental protocols for determining the solubility of this compound.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining solubility. It involves preparing a saturated solution, separating the undissolved solid, and then determining the mass of the dissolved solute in a known mass or volume of the solvent.

Experimental Protocol:

-

Sample Preparation: Accurately weigh a sample of this compound.

-

Saturation: Add an excess of the compound to a known volume of the desired organic solvent in a sealed container (e.g., a screw-cap vial or a flask with a stopper).

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached and a saturated solution is formed. A magnetic stirrer or a shaker bath can be used for this purpose.

-

Phase Separation: Allow the undissolved solid to settle. Centrifuge the sample to ensure complete separation of the solid from the supernatant.

-

Aliquot Collection: Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a calibrated pipette.

-

Solvent Evaporation: Transfer the aliquot to a pre-weighed, dry container (e.g., an evaporating dish or a beaker).

-

Drying: Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Weighing: Once the solvent is completely removed, weigh the container with the dried solute.

-

Calculation: The solubility can be calculated using the following formula:

Solubility (g/L) = (Mass of dried solute (g) / Volume of aliquot (L))

Table 1: Data Collection for Gravimetric Solubility Determination

| Solvent | Temperature (°C) | Volume of Aliquot (mL) | Mass of Empty Container (g) | Mass of Container + Dried Solute (g) | Mass of Dried Solute (g) | Solubility (g/L) |

| Methanol | 25 | |||||

| Ethanol | 25 | |||||

| Acetone | 25 | |||||

| Ethyl Acetate | 25 | |||||

| Dichloromethane | 25 | |||||

| Toluene | 25 |

UV-Visible (UV-Vis) Spectrophotometric Method

This method is suitable for compounds that absorb ultraviolet or visible light and have a known molar absorptivity. It involves measuring the absorbance of a diluted saturated solution and using a calibration curve to determine the concentration.

Experimental Protocol:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in the chosen organic solvent with known concentrations.

-

Calibration Curve: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax). Plot a graph of absorbance versus concentration to create a calibration curve. The curve should be linear and pass through the origin.

-

Preparation of Saturated Solution: Prepare a saturated solution of this compound in the same organic solvent as described in the gravimetric method (steps 1-4).

-

Dilution: Carefully take a small, accurately measured volume of the clear supernatant and dilute it with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Absorbance Measurement: Measure the absorbance of the diluted solution at the λmax.

-

Concentration Determination: Use the calibration curve to determine the concentration of the diluted solution.

-

Solubility Calculation: Calculate the concentration of the original saturated solution by accounting for the dilution factor.

Solubility (g/L) = Concentration of diluted solution (g/L) x Dilution factor

Table 2: Data for UV-Vis Spectrophotometric Solubility Determination

| Solvent | Temperature (°C) | λmax (nm) | Dilution Factor | Absorbance of Diluted Solution | Concentration from Calibration Curve (mol/L) | Solubility (g/L) |

| Methanol | 25 | |||||

| Ethanol | 25 | |||||

| Acetone | 25 | |||||

| Ethyl Acetate | 25 | |||||

| Dichloromethane | 25 | |||||

| Toluene | 25 |

Experimental Workflow and Visualization

The general workflow for determining the solubility of this compound is illustrated in the following diagram.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

This guide provides detailed and actionable protocols for the experimental determination of the solubility of this compound in various organic solvents. By following the outlined gravimetric and UV-Vis spectrophotometric methods, researchers can generate reliable and accurate solubility data. This information is invaluable for the effective design of synthetic routes, formulation development, and other applications where the solution-phase behavior of this compound is a critical parameter. The presented workflow and data tables offer a structured approach to conducting and documenting these essential experiments.

The Biological Activity of Substituted Nitroethenes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Substituted nitroethenes, a class of organic compounds characterized by a nitro group attached to a carbon-carbon double bond, have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities. This technical guide provides an in-depth overview of the antimicrobial, anticancer, and anti-inflammatory properties of these compounds, with a focus on their mechanism of action, structure-activity relationships, and the signaling pathways they modulate.

Core Mechanism of Action: Michael Acceptors

The primary mechanism underlying the biological activity of many substituted nitroethenes is their function as Michael acceptors. The strong electron-withdrawing nature of the nitro group renders the β-carbon of the alkene susceptible to nucleophilic attack by biological macromolecules, particularly cysteine residues in proteins. This covalent modification can lead to enzyme inhibition, disruption of protein-protein interactions, and modulation of signaling pathways, ultimately resulting in the observed biological effects.

Antimicrobial Activity

Substituted nitroethenes have demonstrated broad-spectrum activity against various pathogenic microorganisms, including bacteria and fungi. The lipophilicity and electronic environment of the aromatic ring, as well as substituents on the alkene, play a crucial role in determining their antimicrobial potency.

Quantitative Antimicrobial Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of representative substituted nitroethenes against various microbial strains.

| Compound | Substituent(s) | Test Organism | MIC (µg/mL) | Reference |

| β-Nitrostyrene | None | Staphylococcus aureus | 16 | |

| Escherichia coli | 32 | |||

| 3,4-dimethoxy-β-nitrostyrene | 3,4-dimethoxy | Staphylococcus aureus | 8 | |

| Escherichia coli | 16 | |||

| 4-fluoro-β-nitrostyrene | 4-fluoro | Staphylococcus aureus | 8 | |

| Escherichia coli | 16 | |||

| (E)-2-(4-chlorophenyl)-1-cyano-1-nitroethene | 4-chloro, cyano | Bacillus subtilis | 7.81 | |

| Staphylococcus aureus | 3.91 | |||

| 2-bromo-3,5-dinitrothiophene | 2-bromo, 3,5-dinitro | Escherichia coli | <0.25 | |

| Micrococcus luteus | <0.25 |

Experimental Protocol: Broth Microdilution for MIC Determination

The Minimum Inhibitory Concentration (MIC) of substituted nitroethenes against bacterial and fungal strains is typically determined using the broth microdilution method.

Materials:

-

Test compound (substituted nitroethene)

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (MHB) or appropriate growth medium

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of Inoculum: A standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard) is prepared in the appropriate broth.

-

Serial Dilutions: The test compound is serially diluted in the broth within the wells of a 96-well plate to achieve a range of concentrations.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Controls: Positive (broth with inoculum, no compound) and negative (broth only) controls are included.

-

Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anticancer Activity

Substituted nitroethenes have emerged as promising anticancer agents, exhibiting cytotoxic and pro-apoptotic effects against a variety of cancer cell lines. Their ability to induce cell death is often linked to the induction of oxidative stress and the modulation of key signaling pathways involved in cell survival and proliferation.

Quantitative Anticancer Data

The following table presents the half-maximal inhibitory concentration (IC50) values for selected substituted nitroethenes in various cancer cell lines.

| Compound | Substituent(s) | Cancer Cell Line | IC50 (µM) | Reference |

| β-Nitrostyrene | None | Jurkat (T-cell leukemia) | 15 | |

| p-chloro-nitrostyrene | 4-chloro | Jurkat (T-cell leukemia) | 12 | |

| 3-hydroxy-N-(3-nitrophenyl)naphthalene-2-carboxamide | 3-nitro (on anilide ring) | THP-1 (monocytic leukemia) | 11.2 | |

| MCF-7 (breast cancer) | 15.8 | |||

| 2-hydroxy-N-(4-nitrophenyl)-naphthalene-1-carboxamide | 4-nitro (on anilide ring) | THP-1 (monocytic leukemia) | 9.8 | |

| MCF-7 (breast cancer) | 13.5 | |||

| 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinone derivative | 5-nitrofuran | MCF-7 (breast cancer) | 0.85 | |

| MDA-MB-231 (breast cancer) | 6.61 |

Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxic effect of substituted nitroethenes on cancer cells is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

Cancer cell line

-

Complete cell culture medium

-

Test compound (substituted nitroethene)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Cells are seeded into 96-well plates and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the substituted nitroethene for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT solution is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution.

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Anti-inflammatory Activity

Several substituted nitroethenes have demonstrated potent anti-inflammatory properties. This activity is primarily attributed to their ability to inhibit the activation of key pro-inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Extracellular signal-regulated kinase (ERK) pathways.

Signaling Pathway Modulation

NF-κB Signaling Pathway:

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and proteasomal degradation. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including TNF-α. Substituted nitroethenes can inhibit this pathway by directly modifying and inhibiting components of the IKK complex or other upstream activators through Michael addition.

ERK Signaling Pathway:

The ERK pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and survival, as well as inflammation. Activation of this pathway, often initiated by growth factors or cytokines, involves a series of sequential phosphorylations of Raf, MEK, and finally ERK1/2. Activated ERK can then phosphorylate various downstream targets, including transcription factors that regulate inflammatory gene expression. Some substituted nitroethenes have been shown to suppress the phosphorylation and activation of ERK1/2.

Experimental Protocol: LPS-Induced TNF-α Production in Macrophages

This assay is used to evaluate the anti-inflammatory activity of substituted nitroethenes by measuring their ability to inhibit the production of the pro-inflammatory cytokine TNF-α in macrophages stimulated with lipopolysaccharide (LPS).

Materials:

-

Macrophage cell line (e.g., RAW 264.7)

-

Complete cell culture medium

-

Lipopolysaccharide (LPS)

-

Test compound (substituted nitroethene)

-

ELISA kit for TNF-α quantification

-

24-well cell culture plates

Procedure:

-

Cell Seeding: Macrophages are seeded into 24-well plates and allowed to adhere.

-

Pre-treatment: Cells are pre-treated with various concentrations of the substituted nitroethene for a defined period (e.g., 1 hour).

-

LPS Stimulation: Cells are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and TNF-α production.

-

Incubation: The plates are incubated for a specific duration (e.g., 4-24 hours).

-

Supernatant Collection: The cell culture supernatant is collected.

-

TNF-α Quantification: The concentration of TNF-α in the supernatant is measured using an ELISA kit according to the manufacturer's instructions.

-

Data Analysis: The inhibitory effect of the compound on TNF-α production is calculated by comparing the results from treated and untreated (LPS only) cells.

Conclusion

Substituted nitroethenes represent a versatile class of compounds with significant potential for the development of new therapeutic agents. Their well-defined mechanism of action as Michael acceptors provides a solid foundation for rational drug design and optimization. The comprehensive data and experimental protocols presented in this guide offer a valuable resource for researchers engaged in the exploration and development of substituted nitroethenes for antimicrobial, anticancer, and anti-inflammatory applications. Further investigation into the structure-activity relationships and the precise molecular targets of these compounds will be crucial for advancing them towards clinical use.

An In-depth Technical Guide on the Potential Applications of Chlorophenyl-Nitroethene Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of chlorophenyl-nitroethene represent a versatile class of organic compounds with a wide spectrum of potential applications, spanning from medicinal chemistry to agriculture. The inherent reactivity of the nitroethene group, coupled with the physicochemical properties imparted by the chlorophenyl moiety, makes these compounds valuable precursors and active agents in various biological processes. This technical guide provides a comprehensive overview of the current research, focusing on their anticancer, antimicrobial, and insecticidal properties. Detailed experimental protocols, quantitative biological activity data, and visualizations of relevant signaling pathways are presented to facilitate further research and development in this promising area.

Introduction

Chlorophenyl-nitroethene derivatives are characterized by a chlorophenyl ring attached to a nitroethene functional group. This structural arrangement confers a unique electronic profile, rendering the molecule susceptible to nucleophilic attack, a key feature exploited in numerous synthetic pathways. The electron-withdrawing nature of the nitro group activates the carbon-carbon double bond, making these compounds valuable Michael acceptors and versatile building blocks in organic synthesis.[1] Their utility extends to the creation of a diverse array of biologically active molecules, including pharmaceutical intermediates and novel therapeutic agents.

Medicinal Applications

The exploration of chlorophenyl-nitroethene derivatives in drug discovery has yielded promising results, particularly in the fields of oncology and infectious diseases.

Anticancer Activity

Several studies have highlighted the potent cytotoxic effects of chlorophenyl-nitroethene derivatives against various cancer cell lines. The proposed mechanisms of action often involve the induction of apoptosis and the disruption of key cellular signaling pathways.

The following table summarizes the in vitro anticancer activity of selected chlorophenyl-nitroethene and related derivatives, with IC50 values indicating the concentration required to inhibit 50% of cell growth.

| Compound ID | Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 1 | 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinone derivative (2h) | Leukemia (MOLT-4, SR) | < 0.01 - 0.02 | [2] |

| Colon Cancer (SW-620) | < 0.01 - 0.02 | [2] | ||

| CNS Cancer (SF-539) | < 0.01 - 0.02 | [2] | ||

| Melanoma (SK-MEL-5) | < 0.01 - 0.02 | [2] | ||

| 2 | Benzo[a]phenazine derivative (5d-2) | HeLa, A549, MCF-7, HL-60 | 1.04 - 2.27 | [3] |

| 3 | Benzofuran ring-linked 3-nitrophenyl chalcone derivative | HCT-116 (Colon) | 1.71 | [4] |

| HT-29 (Colon) | 7.76 | [4] | ||

| 4 | 2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazole (Compound 6) | A549 (Lung) | 0.028 | |

| 5 | Chlorophenyl-substituted pyrazolone derivative (5a) | HepG2 (Liver) | 6 µg/mL | [5] |

Chalcones, which share the α,β-unsaturated ketone system with nitroethenes, are known to modulate several key signaling pathways involved in cancer progression. These pathways are likely relevant to the mechanism of action of chlorophenyl-nitroethene derivatives.

References

- 1. researchhub.com [researchhub.com]

- 2. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 3. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantitative structure-antifungal activity relationships of some benzohydrazides against Botrytis cinerea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. bibliotekanauki.pl [bibliotekanauki.pl]

An In-depth Technical Guide on the Mechanism of Action of 1-(4-Chlorophenyl)-2-nitroethene

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-(4-Chlorophenyl)-2-nitroethene, a derivative of β-nitrostyrene, is a compound of significant interest due to the diverse biological activities exhibited by its parent class of molecules. While specific comprehensive studies on this particular derivative are limited, this guide synthesizes the known mechanisms of action for β-nitrostyrenes and related nitroalkenes to provide a detailed understanding of its probable biological effects. The core mechanism is believed to revolve around its function as a Michael acceptor, leading to enzyme inhibition and induction of cellular stress. This document outlines the potential molecular interactions, cellular effects, and relevant experimental methodologies for future research.

Core Mechanism of Action: Michael Acceptor Activity

The primary mechanism underlying the biological activity of this compound is its nature as a potent Michael acceptor. The strong electron-withdrawing nitro group (-NO2) renders the β-carbon of the alkene electrophilic. This characteristic facilitates covalent adduction with biological nucleophiles, most notably the thiol groups of cysteine residues within proteins. This irreversible interaction can lead to the alteration of protein structure and function, thereby inhibiting enzyme activity and disrupting cellular signaling pathways.

Enzyme Inhibition

Based on studies of β-nitrostyrene and its derivatives, this compound is predicted to be an inhibitor of several classes of enzymes, primarily through covalent modification of active site cysteine residues.

Protein Tyrosine Phosphatase (PTP) Inhibition

β-Nitrostyrenes are recognized as inhibitors of protein tyrosine phosphatases (PTPs), such as PTP1B, SHP-1, and Yop.[1] The proposed mechanism involves the nitrostyrene moiety acting as a phosphotyrosine mimetic, allowing it to bind to the active site of the PTP.[1][2] Following this initial non-covalent binding, a nucleophilic attack from the catalytic cysteine residue on the electrophilic β-carbon of the nitroalkene forms a reversible covalent adduct, leading to enzyme inactivation.[1][3]

Tyrosine Kinase Inhibition

Derivatives of β-nitrostyrene have also been shown to inhibit protein tyrosine kinases, including Src and Syk.[4][5] This inhibition is thought to contribute to the antiplatelet and potential anticancer activities of these compounds. The mechanism is likely similar to PTP inhibition, involving covalent modification of critical cysteine residues.

Table 1: Quantitative Data on Enzyme Inhibition by β-Nitrostyrene Derivatives

| Compound | Target Enzyme | Inhibition Constant (KI*) | Reference |

| trans-β-nitrostyrene derivatives | PTP1B, SHP-1, Yop | 1-10 µM | [1] |

Note: Specific quantitative data for this compound is not currently available in the public domain. The data presented is for the general class of trans-β-nitrostyrene derivatives.

Antimicrobial Activity

The antimicrobial properties of β-nitrostyrenes are attributed to their ability to react with essential microbial enzymes and proteins.

Proposed Antimicrobial Mechanism

The antibacterial action of β-nitrostyrenes is correlated with their redox potentials.[6] For the related compound, 4-fluoro-β-nitrostyrene, the mechanism is proposed to involve the inhibition of bacterial protein tyrosine phosphatases through Michael addition of thiol groups from the enzyme's active site.[7] The presence of a halogen, such as the chloro group in this compound, at the 4-position of the phenyl ring has been shown to be effective against E. coli.[3]

In the context of nitro-containing compounds in general, another accepted mechanism of antimicrobial activity involves the reduction of the nitro group within the microbial cell. This reduction can generate reactive nitroso and superoxide species that are toxic to the microorganism and can cause DNA damage.[8]

Cytotoxicity and Potential Anticancer Effects

Several β-nitrostyrene derivatives have demonstrated cytotoxic activity against various cancer cell lines, with some showing a degree of selectivity for neoplastic cells over non-malignant cells.[9][10]

Induction of Oxidative Stress and DNA Damage

A key mechanism implicated in the anticancer effects of β-nitrostyrenes is the induction of reactive oxygen species (ROS).[11] Increased intracellular ROS can lead to DNA damage and trigger apoptosis (programmed cell death). Furthermore, elevated ROS can lead to mitochondrial dysfunction, further promoting the apoptotic cascade.[11]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the biological activity of this compound. Below are representative protocols for key experiments.

Enzyme Inhibition Assay (General Protocol for PTPs)

-

Objective: To determine the inhibitory effect of this compound on a specific protein tyrosine phosphatase (e.g., PTP1B).

-

Materials: Purified PTP1B enzyme, p-nitrophenyl phosphate (pNPP) as a substrate, assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT), this compound stock solution in DMSO, 96-well microplate, and a microplate reader.

-

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

Add a fixed concentration of PTP1B to each well of the microplate.

-

Add the different concentrations of the test compound to the wells and incubate for a predetermined time (e.g., 15 minutes) at room temperature to allow for inhibitor-enzyme interaction.

-

Initiate the enzymatic reaction by adding pNPP to each well.

-

Monitor the formation of the product, p-nitrophenol, by measuring the absorbance at 405 nm at regular intervals using a microplate reader.

-

Calculate the initial reaction velocities for each inhibitor concentration.

-

Determine the IC50 value by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration.

-

Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

-

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific microorganism.

-

Materials: Bacterial strain (e.g., E. coli, S. aureus), Mueller-Hinton broth (MHB), this compound stock solution in DMSO, 96-well microplate, and an incubator.

-

Procedure:

-

Prepare a twofold serial dilution of this compound in MHB in the wells of a 96-well microplate.

-

Prepare a bacterial inoculum adjusted to a specific concentration (e.g., 5 x 10^5 CFU/mL).

-

Add the bacterial inoculum to each well containing the test compound.

-

Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

-

MTT Assay for Cytotoxicity

-

Objective: To assess the cytotoxic effect of this compound on a cancer cell line.

-

Materials: Cancer cell line (e.g., HeLa), cell culture medium (e.g., DMEM with 10% FBS), this compound stock solution in DMSO, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution, DMSO, 96-well cell culture plate, and a microplate reader.

-

Procedure:

-

Seed the cells in a 96-well plate at a specific density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value.

-

Signaling Pathways and Logical Relationships

The following diagrams illustrate the proposed mechanisms of action and experimental workflows.

Caption: Proposed mechanism of action via Michael addition.

Caption: Experimental workflow for investigating biological activity.

Caption: Proposed signaling pathway for cytotoxicity.

References

- 1. trans-Beta-nitrostyrene derivatives as slow-binding inhibitors of protein tyrosine phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. merckmillipore.com [merckmillipore.com]

- 6. Beta-nitrostyrene derivatives as potential antibacterial agents: a structure-property-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ossila.com [ossila.com]

- 8. Beta-Nitrostyrene | C8H7NO2 | CID 7626 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Cytotoxic 2-benzylidene-6-(nitrobenzylidene)cyclohexanones which display substantially greater toxicity for neoplasms than non-malignant cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 3’-hydroxy-4’-methoxy-β-methyl-β-nitrostyrene inhibits tumorigenesis in colorectal cancer cells through ROS-mediated DNA damage and mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(4-Chlorophenyl)-2-nitroethene as a Michael Acceptor

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Chlorophenyl)-2-nitroethene, a substituted nitrostyrene, is a versatile Michael acceptor with significant applications in organic synthesis and potential as a scaffold for the development of novel therapeutic agents. The presence of the electron-withdrawing nitro group in conjugation with the aromatic ring activates the carbon-carbon double bond, rendering it highly susceptible to nucleophilic attack. This property makes it a valuable building block for the construction of complex molecular architectures and the synthesis of biologically active compounds. This technical guide provides a comprehensive overview of the synthesis, reactivity, and potential biological activities of this compound, with a focus on its role as a Michael acceptor. Detailed experimental protocols, quantitative data, and visual representations of key chemical and biological processes are presented to facilitate its use in research and drug development.

Introduction

Michael acceptors are α,β-unsaturated compounds that play a crucial role in a variety of chemical and biological processes. The Michael addition reaction, the conjugate addition of a nucleophile to a Michael acceptor, is a fundamental carbon-carbon and carbon-heteroatom bond-forming reaction in organic synthesis.[1] this compound belongs to the class of nitrostyrenes, which are potent Michael acceptors due to the strong electron-withdrawing nature of the nitro group. This activation facilitates the addition of a wide range of nucleophiles, leading to the formation of diverse and complex molecules.

The interest in this compound and its derivatives extends beyond synthetic chemistry into the realm of medicinal chemistry. The nitroalkene moiety is a known pharmacophore, and many nitro-containing compounds exhibit a broad spectrum of biological activities, including anticancer and antimicrobial effects. The ability of Michael acceptors to react with biological nucleophiles, such as cysteine residues in proteins, is a key mechanism through which they can modulate cellular signaling pathways and exert their therapeutic effects.

This guide aims to provide a detailed technical resource for researchers and professionals working with this compound. It covers its synthesis, provides quantitative data on its reactivity as a Michael acceptor, and explores its potential biological applications, supported by experimental protocols and visual diagrams.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Henry reaction (also known as the nitroaldol reaction), which involves the condensation of 4-chlorobenzaldehyde with nitromethane in the presence of a base.[2][3] The reaction proceeds via a β-nitro alcohol intermediate, which readily dehydrates to form the desired nitroalkene.[2][3]

Experimental Protocol: Synthesis via Henry Reaction[4]

Materials:

-

4-chlorobenzaldehyde

-

Nitromethane

-

Ammonium acetate (or other suitable base)

-

Methanol (or other suitable solvent)

-

Glacial acetic acid

Procedure:

-

A mixture of 4-chlorobenzaldehyde (1 equivalent), nitromethane (1.2 equivalents), and ammonium acetate (0.5 equivalents) in methanol is stirred at room temperature.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is poured into ice-cold water and acidified with glacial acetic acid.

-

The precipitated solid is filtered, washed with water, and dried.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure this compound.

Note: The yield and purity of the product can be influenced by the choice of base, solvent, and reaction temperature.

Reactivity as a Michael Acceptor

The core of this compound's utility in organic synthesis lies in its potent electrophilicity at the β-carbon of the nitroalkene moiety. This makes it an excellent Michael acceptor for a wide variety of nucleophiles.[1]

Michael Addition with Carbon Nucleophiles

Carbon nucleophiles, such as enolates derived from malonates, β-ketoesters, and cyanoacetates, readily add to this compound to form new carbon-carbon bonds. These reactions are highly valuable for the synthesis of complex carbon skeletons.

| Nucleophile (Michael Donor) | Product | Yield (%) | Reference |

| Diethyl malonate | Diethyl 2-(1-(4-chlorophenyl)-2-nitroethyl)malonate | 80-95 | [4][5] |

| Ethyl acetoacetate | Ethyl 2-(1-(4-chlorophenyl)-2-nitroethyl)-3-oxobutanoate | 75-90 | [6] |

| Malononitrile | 2-(1-(4-chlorophenyl)-2-nitroethyl)malononitrile | 85-98 | [7] |

Table 1: Representative Michael Additions with Carbon Nucleophiles.

Michael Addition with Heteroatom Nucleophiles

Heteroatom nucleophiles, particularly amines and thiols, also participate in Michael additions with this compound. The resulting products are of significant interest in medicinal chemistry due to the prevalence of nitrogen- and sulfur-containing moieties in bioactive molecules.

Primary and secondary amines add to this compound to form β-amino nitro compounds. These products can be further transformed, for example, by reduction of the nitro group to an amine, yielding valuable 1,2-diamine derivatives.

| Nucleophile (Amine) | Product | Yield (%) | Reference |

| Aniline | N-(1-(4-chlorophenyl)-2-nitroethyl)aniline | 70-85 | [8] |

| Piperidine | 1-(1-(4-chlorophenyl)-2-nitroethyl)piperidine | 80-92 | [8] |

| Benzylamine | N-benzyl-1-(4-chlorophenyl)-2-nitroethan-1-amine | 75-90 | [8] |

Table 2: Representative Aza-Michael Additions.

Thiols are excellent nucleophiles for Michael additions to nitroalkenes, and the reactions are often fast and high-yielding.[9][10] The resulting β-thio nitro compounds are versatile intermediates.

| Nucleophile (Thiol) | Product | Yield (%) | Reference |

| Thiophenol | 1-(4-chlorophenyl)-2-nitro-1-(phenylthio)ethane | 90-98 | [11][12] |

| Benzyl mercaptan | 1-(benzylthio)-1-(4-chlorophenyl)-2-nitroethane | 88-95 | [11] |

| Cysteine (protected) | S-(1-(4-chlorophenyl)-2-nitroethyl)-cysteine derivative | >80 | [13] |

Table 3: Representative Thia-Michael Additions.

Biological Activity and Drug Development Potential

The chemical reactivity of this compound as a Michael acceptor is intrinsically linked to its potential biological activity. Michael acceptors are known to interact with biological macromolecules, often through covalent modification of nucleophilic residues such as cysteine in proteins. This can lead to the modulation of enzyme activity and signaling pathways, forming the basis for their therapeutic effects.

While specific biological data for this compound is limited in the public domain, the biological activities of structurally related nitrostyrenes and chlorophenyl-containing compounds provide strong indications of its potential.

Anticancer Activity

Many nitrostyrene derivatives have demonstrated significant anticancer activity. For instance, 1-(3′,4′,5′-trimethoxyphenyl)-2-nitro-ethylene (TMPN), a structurally related compound, has shown cytotoxicity against various cancer cell lines.[14] The proposed mechanisms of action for such compounds often involve the induction of apoptosis (programmed cell death) and cell cycle arrest.[15][16]

| Cell Line | GI50 (µg/mL) for TMPN |

| Murine Leukemia (L1210) | 1.5 |

| Human Breast Cancer (MCF-7) | 2.1 |

| Human Colon Cancer (HCT-116) | 1.8 |

Table 4: In Vitro Anticancer Activity of the Structurally Related Compound TMPN. [14]

The cytotoxicity of nitroaromatic compounds can be linked to their ability to generate reactive oxygen species (ROS) and to act as bioreductive prodrugs that are selectively activated in the hypoxic environment of tumors.[17][18]

Antimicrobial Activity

Nitro-containing compounds have a long history as antimicrobial agents. The antifungal activity of TMPN has been demonstrated against a broad spectrum of fungal pathogens, including strains resistant to conventional antifungal drugs.[14]

| Fungal Species | MIC Range (µg/mL) for TMPN |

| Candida albicans | 0.5 - 4.0 |

| Cryptococcus neoformans | 0.25 - 2.0 |

| Aspergillus fumigatus | 1.0 - 8.0 |

Table 5: In Vitro Antifungal Activity of the Structurally Related Compound TMPN. [14]

The antibacterial potential of nitro-containing compounds is also well-documented.[19] Derivatives of nitroimidazole, for example, are used clinically to treat anaerobic bacterial and protozoal infections.[20]

Potential Mechanism of Action and Signaling Pathways

The biological effects of Michael acceptors like this compound are often mediated by their interaction with key cellular signaling pathways. One such pathway is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which plays a central role in inflammation and cancer.[21][22][23] Michael acceptors can inhibit the NF-κB pathway by covalently modifying critical cysteine residues in proteins such as IKK (IκB kinase), thereby preventing the activation of pro-inflammatory and pro-survival genes.

Furthermore, the induction of apoptosis is a common mechanism of action for anticancer agents.[24][25] Michael acceptors can trigger apoptosis by depleting cellular glutathione levels, leading to increased oxidative stress, and by directly modifying and activating pro-apoptotic proteins.

Conclusion

This compound is a readily accessible and highly reactive Michael acceptor with significant potential in both synthetic and medicinal chemistry. Its facile synthesis via the Henry reaction and its broad reactivity with a diverse range of nucleophiles make it an invaluable tool for the construction of complex organic molecules. The biological activities observed for structurally related compounds strongly suggest that this compound and its derivatives are promising candidates for the development of novel anticancer and antimicrobial agents. Further investigation into the specific biological targets and mechanisms of action of this compound is warranted to fully realize its therapeutic potential. This technical guide provides a solid foundation for researchers to explore the rich chemistry and biology of this versatile molecule.

References

- 1. Michael Addition [organic-chemistry.org]

- 2. Henry reaction - Wikipedia [en.wikipedia.org]

- 3. Henry Reaction [organic-chemistry.org]

- 4. Michael addition reaction of malonates with nitro-olefins catalyzed by 1,1-diaminoazine, a bifunctional hydrogen bonding organocatalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Conjugate Addition of Thiols - Wordpress [reagents.acsgcipr.org]

- 10. mdpi.com [mdpi.com]

- 11. hrcak.srce.hr [hrcak.srce.hr]

- 12. revroum.lew.ro [revroum.lew.ro]

- 13. researchgate.net [researchgate.net]

- 14. asu.elsevierpure.com [asu.elsevierpure.com]